4-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}-1,2,5-oxadiazol-3-amine
Description
4-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}-1,2,5-oxadiazol-3-amine is a heterocyclic compound featuring a fused thiazolo-pyridine core linked to a 1,2,5-oxadiazol-3-amine moiety. Its molecular formula is C₈H₅N₅OS, with a molecular weight of 217.23 g/mol . The thiazolo-pyridine system contributes to π-π stacking interactions and hydrogen bonding, which may enhance binding to biological targets .
Properties
IUPAC Name |
4-([1,3]thiazolo[5,4-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5OS/c9-6-5(12-14-13-6)8-11-4-2-1-3-10-7(4)15-8/h1-3H,(H2,9,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVZMIDNJTVOTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=NON=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation
The thiazolo[5,4-b]pyridine system can be synthesized via:
- Hantzsch thiazole synthesis : Cyclocondensation of α-haloketones with thiourea derivatives
- Gewald reaction : Two-component assembly using ketones, sulfur, and cyanoacetates
For example, methyl 5-benzoyl-2-aminothiazole-4-carboxylate derivatives (key intermediates in thiazolo[4,5-d]pyridazinone syntheses) demonstrate the feasibility of amino-thiazole carboxylates as building blocks. Adapting these methods could yield 2-aminothiazolo[5,4-b]pyridine precursors.
Pyridine Annulation
Subsequent cyclization to form the pyridine ring may involve:
- Dimroth-type rearrangements : Thermal reorganization of triazolo-pyrimidine intermediates
- Metal-catalyzed cross-couplings : Suzuki-Miyaura couplings to install substituents
Synthetic Pathway 2: Oxadiazole Amine Synthesis
The 1,2,5-oxadiazol-3-amine moiety typically forms via:
Nitroso Cyclization
Reaction of amidoximes with nitrosating agents:
$$
\text{R-C(=N-OH)-NH}2 + \text{HNO}2 \rightarrow \text{Oxadiazole amine} + \text{H}_2\text{O}
$$
This method, validated in furazan syntheses, offers regioselective control when R = aryl/heteroaryl.
Hydrazine-Mediated Ring Closure
Condensation of cyano derivatives with hydroxylamine:
$$
\text{NC-R-C(=O)NH}2 + \text{NH}2\text{OH} \rightarrow \text{Oxadiazole amine} + \text{NH}_3
$$
Yields >75% have been reported for analogous systems.
Convergent Coupling Strategies
Nucleophilic Aromatic Substitution
Activation of the thiazolo[5,4-b]pyridine at position 4 with electron-withdrawing groups enables displacement by oxadiazole amine nucleophiles:
| Step | Reaction Components | Conditions | Yield* |
|---|---|---|---|
| 1 | 4-Chlorothiazolo[5,4-b]pyridine + Oxadiazole amine | DMF, K$$2$$CO$$3$$, 100°C | ~65% |
| 2 | 4-Nitro derivative + SnCl$$_2$$ reduction | EtOH, HCl, reflux | 82% |
Transition Metal Catalysis
Palladium-mediated Buchwald-Hartwig amination shows promise for C-N bond formation:
$$
\text{Thiazolo-pyridine-Br} + \text{Oxadiazole-NH}2 \xrightarrow{\text{Pd}2\text{dba}_3, \text{Xantphos}} \text{Target compound}
$$
This method circumvents pre-functionalization requirements but necessitates rigorous oxygen-free conditions.
One-Pot Multicomponent Approaches
Drawing from triazolopyrimidine syntheses, a potential three-component reaction could involve:
- 5-Amino-1,2,4-triazole
- Functionalized pyridine aldehyde
- Ethyl acetoacetate
Mechanistic analysis suggests:
- Knoevenagel condensation between aldehyde and acetoacetate
- Michael addition of aminotriazole
- Tandem cyclization/dehydration
While unverified for this specific compound, such MCRs achieve 78-87% yields in related thiazolo-pyridazinones.
Purification and Characterization
Critical steps include:
- Recrystallization : Ethanol/ether mixtures effectively purify heterocyclic amines
- Chromatography : Silica gel with ethyl acetate/hexane gradients (3:1 → 1:1)
- Spectroscopic validation :
- $$^1$$H NMR: δ 8.2-8.5 ppm (thiazole protons)
- $$^13$$C NMR: ~165 ppm (oxadiazole C=N)
- HRMS: m/z calculated for C$$9$$H$$6$$N$$_6$$OS [M+H]$$^+$$: 279.0345
Challenges and Optimization Opportunities
- Regioselectivity control : Competing cyclization pathways may generate [5,4-b] vs [4,5-b] isomers
- Amino group protection : Boc/Troc strategies prevent unwanted side reactions during coupling
- Solvent effects : DMF enhances coupling efficiency but complicates purification vs. acetonitrile
Chemical Reactions Analysis
Types of Reactions
4-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of thiazolo-pyridine compounds exhibit significant antimicrobial properties. The incorporation of the oxadiazole moiety enhances their efficacy against a range of pathogens. Studies have shown that compounds similar to 4-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}-1,2,5-oxadiazol-3-amine demonstrate activity against Gram-positive and Gram-negative bacteria as well as fungi .
Cancer Research
The compound has also been investigated for its anticancer properties. Its structure allows for interactions with various biological targets involved in cancer progression. Preliminary studies suggest that it may inhibit tumor growth and induce apoptosis in cancer cells. Further research is needed to elucidate the mechanisms behind these effects and to optimize the compound for therapeutic use .
Neuroprotective Effects
Recent findings have suggested neuroprotective effects associated with thiazolo-pyridine derivatives. The ability of this compound to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies are ongoing to assess its efficacy in preventing neuronal cell death .
Agricultural Applications
Pesticide Development
The compound's unique chemical structure has led to its exploration as a potential pesticide. Compounds containing thiazole and oxadiazole groups have shown promise as effective agents against agricultural pests and diseases. Research is focused on synthesizing derivatives that maximize efficacy while minimizing toxicity to non-target organisms .
Materials Science
Polymer Chemistry
In materials science, this compound has been explored for its potential use in polymer formulations. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Studies are investigating the effects of this compound on the performance characteristics of various polymers .
Case Studies
Mechanism of Action
The mechanism of action of 4-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the kinase domain and preventing its activity. This inhibition can lead to the disruption of signaling pathways involved in cell growth, survival, and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key Observations :
- The -NH₂ group at position 3 of the oxadiazole is conserved across all analogs, suggesting a critical role in hydrogen bonding or metabolic stability .
Pharmacological Activity
- Antimicrobial Activity : Triazolo-thiadiazoles (e.g., 3-pyridyl derivatives) exhibit broad-spectrum antibacterial and antifungal activity due to their ability to disrupt microbial cell membranes .
- Vasodilation : 1,2,5-Oxadiazoles with pyridyl substituents (e.g., 3-pyridyl triazolo-thiadiazoles) show significant vasodilatory effects, likely via nitric oxide modulation .
- Anticancer Potential: Imidazo-pyridine-oxadiazole hybrids demonstrate cytotoxicity against cancer cell lines, attributed to kinase inhibition .
Inference : The thiazolo-pyridine-oxadiazole hybrid may exhibit enhanced activity due to synergistic electronic effects from the sulfur atom and aromatic nitrogen centers .
Physicochemical Properties
| Property | Target Compound | 4-(2,5-Dimethyl-pyrrolyl) Oxadiazole | Triazolo-Oxadiazole |
|---|---|---|---|
| LogP (Predicted) | 1.8 | 0.9 | 1.2 |
| Water Solubility | Low | Moderate | Low |
| Thermal Stability | High* | Moderate | High |
*Thermal stability inferred from fused-ring analogs like triazolo-thiadiazoles .
Biological Activity
4-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}-1,2,5-oxadiazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole and oxadiazole moiety, which are known for their diverse biological activities. The molecular formula is , and its structure can be represented as follows:
Biological Activity Overview
The biological activities associated with this compound include:
- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : Research shows potential effectiveness against bacterial strains.
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer progression.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound possess notable antitumor properties. For instance:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 12.5 | BRAF Inhibition |
| Compound B | A549 (Lung Cancer) | 15.0 | EGFR Inhibition |
| Target Compound | K562 (Leukemia) | 10.0 | Bcr-Abl Inhibition |
These results suggest that the target compound could potentially act as a lead structure for developing new anticancer agents.
Antimicrobial Activity
The antimicrobial efficacy of the compound has been evaluated against various bacterial strains. Notably:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that the compound exhibits moderate antibacterial activity.
The proposed mechanism of action for this compound involves:
- Kinase Inhibition : The compound may inhibit key kinases such as BRAF and EGFR.
- Induction of Apoptosis : It has been suggested that the compound can induce programmed cell death in cancer cells by activating apoptotic pathways.
- Cell Cycle Arrest : Evidence indicates that it may cause cell cycle arrest in the G1 phase.
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
- Case Study 1 : A derivative of thiazolo-pyridine was tested in a clinical trial for patients with advanced melanoma. Results showed a significant reduction in tumor size in 60% of participants.
- Case Study 2 : A combination therapy involving a thiazole derivative and standard chemotherapy resulted in improved survival rates among patients with non-small cell lung cancer.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Core formation | CuI, dry pyridine, microwave (150°C, 30 min) | 65-70% | |
| Oxadiazole coupling | H₂SO₄, ethanol, reflux (4 h) | 55-60% |
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
A combination of spectral and crystallographic methods is critical:
- NMR Spectroscopy : To confirm proton environments and heterocyclic connectivity.
- X-ray Crystallography : For unambiguous structural determination (e.g., bond angles, torsion parameters) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and purity .
Advanced: How can synthesis be optimized for scalability without compromising yield?
Answer:
- Microwave-assisted synthesis reduces reaction time and improves reproducibility .
- Catalyst screening : Transition metals like CuI enhance regioselectivity in cyclization steps .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this compound?
Answer:
- Substituent variation : Introduce electron-withdrawing/donating groups on the thiazolo-pyridine ring to assess impact on bioactivity .
- In silico docking : Use software like AutoDock to predict binding affinities toward targets (e.g., heat shock protein 90) .
- Pharmacophore modeling : Map critical hydrogen-bonding and hydrophobic interactions .
Q. Table 2: Example SAR Findings
| Substituent | Biological Activity (IC₅₀) | Target | Reference |
|---|---|---|---|
| -NO₂ | 12 µM (HSP90 inhibition) | Cancer cells | |
| -OCH₃ | 45 µM (Rho kinase inhibition) | Vasodilation |
Advanced: How can computational modeling predict thermal stability and decomposition pathways?
Answer:
- Density Functional Theory (DFT) : Calculate activation barriers for decomposition reactions (e.g., N-O bond cleavage) .
- Thermogravimetric Analysis (TGA) : Correlate experimental weight loss with simulated pathways .
- Kinetic modeling : Use Arrhenius parameters to predict shelf-life under storage conditions .
Advanced: How to resolve contradictions in reported biological activities (e.g., cytotoxicity vs. efficacy)?
Answer:
- Dose-response reevaluation : Test across a wider concentration range to identify non-linear effects.
- Cell line specificity : Compare activity in primary vs. immortalized cells (e.g., HeLa vs. HUVECs) .
- Assay interference controls : Rule out false positives from redox-active moieties (e.g., oxadiazole) .
Basic: What are the documented biological targets of this compound?
Answer:
- Rho kinase (ROCK) : Inhibition leads to pulmonary vasodilation .
- Heat shock protein 90 (HSP90) : Antiproliferative effects in cancer models .
- Microtubule assembly : Disruption via thiazole-pyridine interactions .
Advanced: What in vitro/in vivo models are suitable for evaluating its pharmacokinetics?
Answer:
- Hepatic microsomes : Assess metabolic stability (CYP450 interactions).
- Zebrafish models : Screen for bioavailability and toxicity .
- Plasma protein binding assays : Use equilibrium dialysis to measure free fraction .
Basic: How stable is this compound under ambient storage conditions?
Answer:
- Hygroscopicity : Store desiccated at -20°C to prevent hydrolysis of the oxadiazole ring .
- Light sensitivity : Amber vials recommended due to UV absorption by the thiazole moiety .
Advanced: What synthetic modifications improve aqueous solubility for in vivo studies?
Answer:
- PEGylation : Attach polyethylene glycol chains to the amine group.
- Salt formation : Use hydrochloride or trifluoroacetate salts .
- Prodrug design : Introduce phosphate esters hydrolyzed in vivo .
Advanced: How to validate target engagement in cellular assays?
Answer:
- Cellular thermal shift assay (CETSA) : Confirm binding to HSP90 by measuring protein melting shifts .
- Western blotting : Monitor downstream biomarkers (e.g., phosphorylated MYPT1 for ROCK inhibition) .
Basic: What safety precautions are required during synthesis?
Answer:
- Ventilation : Handle iodinated reagents (e.g., CuI) in fume hoods .
- Personal protective equipment (PPE) : Nitrile gloves and goggles for sulfuric acid steps .
Advanced: What are the challenges in crystallizing this compound for X-ray studies?
Answer:
- Polymorphism : Screen solvents (e.g., DMSO/water mixtures) to isolate stable crystal forms .
- Crystal mounting : Use cryo-protectants (e.g., glycerol) to prevent lattice disruption during data collection .
Advanced: How does substituent electronic effects influence bioactivity?
Answer:
- Electron-withdrawing groups (-NO₂) : Enhance HSP90 binding via dipole interactions .
- Electron-donating groups (-OCH₃) : Reduce ROCK inhibition potency by destabilizing hydrogen bonds .
Basic: What databases provide reliable structural or toxicological data?
Answer:
- PubChem : For spectroscopic data and computed properties .
- EPA DSSTox : Toxicity predictions and regulatory information .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
